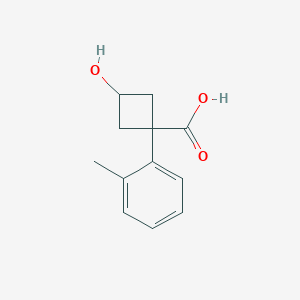![molecular formula C12H24N2O3 B13158732 Tert-butyl N-[2-hydroxy-2-(piperidin-2-YL)ethyl]carbamate](/img/structure/B13158732.png)
Tert-butyl N-[2-hydroxy-2-(piperidin-2-YL)ethyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-[2-hydroxy-2-(piperidin-2-YL)ethyl]carbamate is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a hydroxyethyl group, and a piperidine ring. This compound is often used in organic synthesis and has various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-hydroxy-2-(piperidin-2-YL)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable piperidine derivative. One common method involves the use of Boc anhydride and ethanol, followed by the addition of 70% aqueous ammonia solution . The reaction mixture is stirred at low temperatures and then brought to room temperature for further reaction . The final product is obtained through recrystallization from hexane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and controlled reaction conditions ensures high yield and purity of the final product. The process may also include purification steps such as distillation and chromatography to remove impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl N-[2-hydroxy-2-(piperidin-2-YL)ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl group or the piperidine ring is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted carbamates.
Applications De Recherche Scientifique
Tert-butyl N-[2-hydroxy-2-(piperidin-2-YL)ethyl]carbamate has several applications in scientific research:
Biology: This compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Mécanisme D'action
The mechanism of action of tert-butyl N-[2-hydroxy-2-(piperidin-2-YL)ethyl]carbamate involves its interaction with specific molecular targets. The hydroxyethyl group and the piperidine ring play crucial roles in its binding to enzymes and receptors. The compound can inhibit or activate certain biochemical pathways, depending on its structure and the target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Boc-ethanolamine: Similar in structure but with an ethanolamine group instead of a piperidine ring.
N-Boc-ethylenediamine: Contains an ethylenediamine group instead of a hydroxyethyl group.
Uniqueness
Tert-butyl N-[2-hydroxy-2-(piperidin-2-YL)ethyl]carbamate is unique due to the presence of both a hydroxyethyl group and a piperidine ring, which confer specific chemical properties and reactivity. This combination makes it a versatile compound in organic synthesis and research applications.
Propriétés
Formule moléculaire |
C12H24N2O3 |
|---|---|
Poids moléculaire |
244.33 g/mol |
Nom IUPAC |
tert-butyl N-(2-hydroxy-2-piperidin-2-ylethyl)carbamate |
InChI |
InChI=1S/C12H24N2O3/c1-12(2,3)17-11(16)14-8-10(15)9-6-4-5-7-13-9/h9-10,13,15H,4-8H2,1-3H3,(H,14,16) |
Clé InChI |
TYYSODOEIAWRCY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCC(C1CCCCN1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


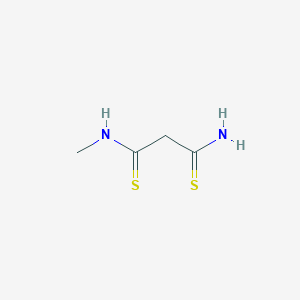
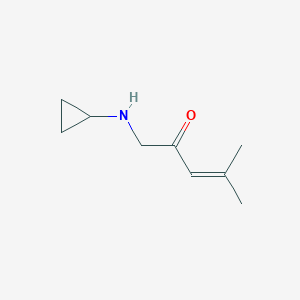
![2-[4-(Aminomethyl)piperidin-1-yl]-1-phenylethan-1-ol dihydrochloride](/img/structure/B13158670.png)

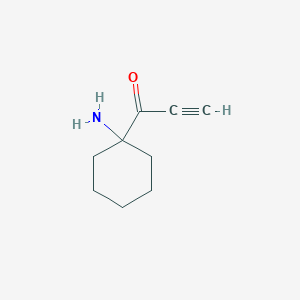
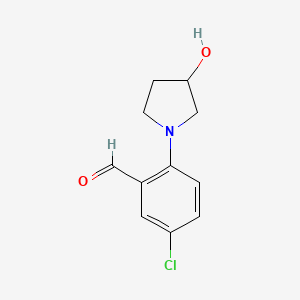
![2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]piperidine](/img/structure/B13158708.png)
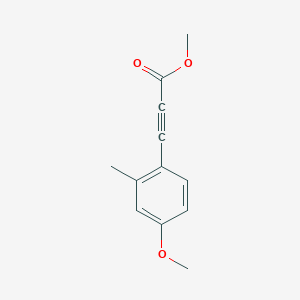
![Tert-butyl 4-(aminomethyl)-4-[methyl(propyl)amino]piperidine-1-carboxylate](/img/structure/B13158713.png)


![2-[Cyclopropyl(methyl)amino]pyrimidine-5-carbaldehyde](/img/structure/B13158737.png)
![3-Cyclopropyl-3-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B13158743.png)
